Methyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Methyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl-pyrrolidone carboxamide group and a methyl thioacetate side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antitumor, anticonvulsant, and enzyme-inhibitory properties. The 1,3,4-thiadiazole scaffold is widely studied for its metabolic stability and ability to interact with biological targets, while the 4-fluorophenyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
methyl 2-[[5-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S2/c1-25-13(23)8-26-16-20-19-15(27-16)18-14(24)9-6-12(22)21(7-9)11-4-2-10(17)3-5-11/h2-5,9H,6-8H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFLNLPEVULIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Compound Overview
Chemical Information:
- CAS Number: 893921-28-3
- Molecular Formula: C₁₆H₁₅FN₄O₄S₂
- Molecular Weight: 410.4 g/mol
This compound features a pyrrolidine ring, a thiadiazole moiety, and a fluorophenyl group, which contribute to its unique chemical properties and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group: Achieved through electrophilic aromatic substitution.
- Synthesis of the Pyrrolidine Ring: Involves cyclization reactions with suitable precursors.
Antimicrobial Properties
Research has demonstrated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis and Streptococcus haemolyticus .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | Staphylococcus epidermidis |
| Pyrrolidine Derivatives | Antifungal | Candida albicans |
Anti-inflammatory Effects
Thiadiazole derivatives have been linked to anti-inflammatory properties. This activity may be attributed to their ability to inhibit inflammatory mediators in various models of inflammation .
Anticancer Potential
The anticancer activity of compounds containing the thiadiazole ring has been extensively studied. For example:
- Cytotoxicity Against Cancer Cell Lines: Studies indicate that certain thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring enhance anticancer activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to proteins or enzymes, modulating their activity effectively. The presence of sulfur in the thiadiazole ring also plays a critical role in facilitating these interactions.
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial efficacy of various thiadiazole derivatives against multiple bacterial strains. Results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Results showed that modifications in the thiadiazole structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Anticancer Potential
Research indicates that methyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits promising anticancer properties. A study demonstrated its ability to enhance the efficacy of existing anticancer drugs by modulating lipid signaling pathways and downregulating multidrug resistance (MDR) mechanisms in cancer cells. This compound was shown to significantly increase the cytotoxic effects of sorafenib in murine hepatocellular carcinoma (HCC) models by inhibiting the expression of ABC transporters associated with drug resistance .
Anti-inflammatory Effects
The compound's ability to lower PGE2 levels suggests potential applications in treating inflammatory conditions. By inhibiting pro-inflammatory pathways, it may serve as a candidate for developing new anti-inflammatory therapies.
Neuroprotective Properties
Given its interaction with NMDA receptors, there is potential for exploring its neuroprotective effects in neurodegenerative diseases. The modulation of excitatory neurotransmitters could provide a therapeutic avenue for conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Anticonvulsant Activity
Compounds sharing the 1,3,4-thiadiazole-2-yl-thioacetate backbone but differing in substituents have shown potent anticonvulsant activity. For example:
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea : Exhibited ED50 values of 2.70 μmol/kg (sleep test) and 0.65 μmol/kg (MES test), outperforming standard drugs like phenytoin. The dichlorobenzyl group enhances hydrophobic interactions with neuronal targets .
- 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea : Demonstrated ED50 values of 2.72 μmol/kg (sleep test) and 1.14 μmol/kg (MES test). The methoxy group contributes to improved blood-brain barrier penetration .
Analogs with Modified Pyrrolidone Substituents
The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () shares the pyrrolidone-carboxamide-thiadiazole framework but substitutes the methyl thioacetate with an isopropyl group. This modification increases steric bulk, which may hinder binding to enzymes like cyclooxygenase-2 (COX-2) but could enhance selectivity for kinase targets .
Sodium Salt Derivatives for Enhanced Solubility
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () replaces the 4-fluorophenyl-pyrrolidone group with a phenyl-triazole system. As a sodium salt, it demonstrates superior water solubility and stronger intermolecular interactions with enzymes (e.g., binding energy of −9.2 kcal/mol vs.
Pesticide-Related Thiadiazole Derivatives
Tebuthiuron’s tert-butyl group confers herbicidal activity, underscoring how substituent choice dictates functional applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Substituent Effects on Bioactivity : The 4-fluorophenyl group enhances target affinity via halogen bonding, while thioacetate esters improve metabolic stability compared to urea-linked analogs .
- Enzyme Interaction : Sodium carboxylate derivatives (e.g., ) exhibit stronger enzyme binding due to ionic interactions, suggesting utility in designing water-soluble therapeutics .
- Limitations : The methyl thioacetate group in the target compound may reduce blood-brain barrier permeability relative to benzyl-thio analogs, limiting central nervous system applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
